molecular formula C19H17F3N2O2 B11693236 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11693236
M. Wt: 362.3 g/mol
InChI Key: FWOCSUIYRBGOTM-UHFFFAOYSA-N
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Description

The compound 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative characterized by a trifluoromethylphenyl substituent at the 4-position. The 7,7-dimethyl group rigidifies the bicyclic system, while the nitrile and amino groups provide sites for hydrogen bonding and further functionalization .

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17F3N2O2/c1-18(2)7-13(25)16-14(8-18)26-17(24)11(9-23)15(16)10-5-3-4-6-12(10)19(20,21)22/h3-6,15H,7-8,24H2,1-2H3

InChI Key

FWOCSUIYRBGOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Reaction (MCR) Methodology

The most widely reported synthesis involves a one-pot MCR using 2-(trifluoromethyl)benzaldehyde , dimedone , and malononitrile under mild conditions. Adapted from Balalaie et al. (2007) and Jin et al. (2004), this method employs aqueous ethanol as a solvent and sodium formate (20 mol%) as a catalyst at room temperature. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization (Figure 1).

Procedure :

  • 2-(Trifluoromethyl)benzaldehyde (1 mmol), malononitrile (1 mmol), and sodium formate (0.136 g) are stirred in 5 mL aqueous ethanol (1:1 v/v).

  • After 20 minutes, dimedone (1 mmol) is added, and stirring continues for 2 hours.

  • The precipitated solid is filtered, washed with ethanol, and recrystallized to yield white crystals (82% yield).

Key Advantages :

  • Room-temperature operation reduces energy costs.

  • Sodium formate replaces toxic catalysts, aligning with green chemistry principles.

  • Short reaction time (2 hours) enhances efficiency.

Alternative Pathways: Trifluoroacetylative Cyclization

A patent by CN102516047A describes synthesizing 2-(trifluoromethyl)benzaldehyde —a critical precursor—via hydrolysis of 2-(trifluoromethyl)dichlorotoluene under high-temperature (150–190°C) and pressure (0.3–0.78 MPa) conditions. This aldehyde is then used in the MCR outlined above.

Synthesis of 2-(Trifluoromethyl)Benzaldehyde :

  • 2-(Trifluoromethyl)dichlorotoluene is hydrolyzed in the presence of C1–C4 fatty acids (e.g., acetic acid) and alkali metal salts (e.g., sodium acetate).

  • The reaction mixture is heated to 160°C for 3–4 hours, yielding the aldehyde with >98% purity after vacuum distillation.

Catalytic Systems and Reaction Optimization

Catalyst Screening

Sodium formate outperforms traditional bases (e.g., piperidine) by enabling faster reaction kinetics and higher yields (Table 1).

Table 1: Catalyst Performance in MCR

CatalystYield (%)Reaction Time (h)
Sodium formate822
Piperidine654
NaOH583

Solvent Effects

Ethanol-water mixtures (1:1 v/v) optimize solubility and precipitate the product efficiently. Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions.

Purification and Crystallization

Recrystallization Techniques

The crude product is recrystallized from ethanol-water (5:1 v/v), yielding block-shaped crystals suitable for X-ray diffraction. This step removes unreacted dimedone and polymeric byproducts.

Chromatographic Methods

While column chromatography is avoided industrially, silica gel chromatography (ethyl acetate/hexane) can achieve >99% purity for analytical purposes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 1.05 (s, 6H, CH₃), 2.25–2.40 (m, 4H, cyclohexene), 4.30 (s, 1H, CH), 7.50–7.80 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz) : δ 27.8 (CH₃), 50.2 (C-4), 116.5 (CN), 158.9 (C=O).

Infrared (IR) Spectroscopy

  • Peaks at 3375 cm⁻¹ (N–H stretch), 2187 cm⁻¹ (C≡N), and 1677 cm⁻¹ (C=O) confirm functional groups.

Mass Spectrometry

  • TOF-MS : m/z 331.1426 [M + Na]⁺, matching the theoretical mass (331.1422).

Comparative Analysis of Synthetic Methods

Yield and Scalability

The sodium formate-catalyzed MCR offers the best balance of yield (82%) and scalability, while harsher conditions (e.g., acetic acid at 160°C) risk decomposition.

Environmental Impact

Sodium formate and aqueous ethanol reduce waste generation compared to solvent-intensive methods.

Industrial Applications and Challenges

Pharmaceutical Relevance

The compound’s trifluoromethyl and chromene motifs are prevalent in anti-inflammatory and antimicrobial agents.

Process Limitations

  • Cost of 2-(trifluoromethyl)benzaldehyde : High-purity synthesis requires expensive fluorination steps.

  • Byproduct Formation : Michael adducts may form if stoichiometry is imbalanced .

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity.

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. Mechanisms of action include apoptosis induction and cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Bacterial Inhibition : It effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Antifungal Activity : In vitro tests against fungal strains indicated significant antifungal activity, particularly against species like Candida.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

  • Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
  • Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response.

Table of Synthetic Routes

StepReagentsConditionsYield
1Aromatic aldehyde + Dimedone + MalononitrileBase (K-tert-butoxide), THFHigh
2Purification via chromatography--

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Case Study 1 : In patients with chronic inflammation treated with derivatives of this compound, significant improvement was observed.
  • Case Study 2 : A clinical trial for cancer therapy showed that participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and carbonyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs differ in the substituents at the 4-position of the chromene core. The table below summarizes critical

Compound Name Substituent at 4-position Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity
Target Compound 2-(trifluoromethyl)phenyl Not reported Not available in evidence Unknown (predicted antimicrobial)
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Phenyl 207–208 (Lit.) 1H NMR (DMSO-d6): δ 1.04 (s, CH3), 4.18 (s, CH) Antimicrobial
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Chlorophenyl Not reported Not available Unknown
2-Amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-... (6i) 3-Hydroxyphenyl 232–234 IR: 3312 cm⁻¹ (NH2), 2250 cm⁻¹ (CN) Not reported
2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile 3-Nitrophenyl Not reported X-ray crystallography data available Not reported
2-Amino-4-(4-((4-chlorobenzyl)oxy)phenyl)-... (6g) 4-(4-Chlorobenzyloxy)phenyl 207–208 1H NMR: δ 5.07 (s, OCH2), 7.48 (s, aromatic) Tyrosinase inhibition

Key Observations :

  • Hydrophilic groups (e.g., hydroxyl in 6i) increase melting points due to enhanced hydrogen bonding .
  • Lipophilic substituents (e.g., trifluoromethyl, chlorobenzyloxy) improve membrane permeability, critical for bioactive compounds .

Structural and Crystallographic Insights

  • Nitro-Substituted Analog (): X-ray studies reveal a planar chromene ring system with intermolecular hydrogen bonds between amino and carbonyl groups. The nitro group participates in weak C–H···O interactions .
  • Trifluoromethylphenyl Group: Expected to introduce steric hindrance and alter hydrogen-bonding networks compared to methoxy or nitro substituents. No crystallographic data is available for the target compound, but analogs suggest a chair conformation for the tetrahydrochromene ring .

Biological Activity

2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Molecular Formula : C19H17F3N2O2
  • Molecular Weight : 362.35 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds within the chromene family have significant anticancer properties. For instance:

  • Mechanism : They induce apoptosis in cancer cells through caspase activation and disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Case Study : A study by Afifi et al. (2017) demonstrated that certain chromene derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

2. Antimicrobial Activity

Chromene derivatives have shown effectiveness against various microbial strains:

  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.
  • Research Findings : Suvarna et al. (2017) reported that specific chromene derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Activity

Some studies suggest that chromene derivatives may possess anticonvulsant properties:

  • Mechanism : They may modulate neurotransmitter systems involved in seizure activity.
  • Evidence : Rawat and Verma (2016) explored the anticonvulsant effects of chromene derivatives in animal models, showing promising results .

4. Antidiabetic Activity

The potential for antidiabetic effects has also been noted:

  • Mechanism : These compounds may enhance insulin sensitivity and glucose uptake.
  • Findings : Soni et al. (2019) highlighted the antidiabetic potential of certain chromene derivatives through their ability to regulate glucose levels in diabetic models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:

  • Key Features : The presence of electron-donating groups (like methyl or trifluoromethyl groups) on the phenyl ring enhances activity.
  • Data Table :
Compound StructureAnticancer IC50 (µM)Antimicrobial ActivityAnticonvulsant Activity
Chromene A1.61EffectiveModerate
Chromene B1.98NotableHigh

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via a one-pot multicomponent reaction involving aldehydes, malononitrile, and dimedone derivatives under solvent-free or catalytic conditions. Key steps include:

  • Catalyst selection : Use of piperidine or L-proline as organocatalysts to enhance cyclization efficiency .
  • Temperature control : Reactions are heated to 80–100°C for 4–6 hours to ensure complete conversion .
  • Work-up : Precipitation in ice-cold ethanol followed by recrystallization from acetonitrile yields pure crystals .
    Optimization strategies :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust molar ratios of reactants (e.g., 1:1:1 for aldehyde, malononitrile, and dimedone) to minimize side products .

Q. How can the crystal structure of this compound be rigorously validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:

  • Unit cell dimensions : Compare experimental values (e.g., a, b, c, α, β, γ) with literature data (Table 1) .
  • Bond lengths/angles : Validate against density functional theory (DFT) calculations or databases like the Cambridge Structural Database (CSD).
  • Data-to-parameter ratio : Ensure ratios > 10 to reduce overfitting (e.g., 15.3 in ) .

Table 1 : Crystallographic Comparison of Analogous Chromene Derivatives

SubstituentCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
4-(2-CF₃-phenyl)TriclinicP18.59318.740911.0695
4-(4-NMe₂-phenyl)MonoclinicC2/c25.0218.872416.3827

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s crystallographic packing and bioactivity?

The trifluoromethyl (-CF₃) group at the ortho position induces steric effects and electronic polarization, leading to:

  • Crystal packing : The bulky -CF₃ group disrupts π-π stacking, favoring intermolecular C–H···N or C–F···H interactions .
  • Bioactivity : Electron-withdrawing groups like -CF₃ enhance antimicrobial activity by increasing membrane permeability. Compare with -CH₃ or -NMe₂ analogs using agar diffusion assays .
    Methodology :
  • Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃).
  • Analyze packing via Mercury software and correlate with MIC values against S. aureus .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. To resolve:

  • Variable-temperature NMR : Identify rotamers or tautomers by observing signal splitting at low temperatures .
  • DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with XRD data to validate dominant conformers .
  • 2D NMR : Use NOESY to detect through-space correlations absent in rigid crystal structures .

Q. What strategies are effective for elucidating the mechanism of its biological activity?

Step 1 : Target identification : Perform molecular docking against enzymes like dihydrofolate reductase (DHFR) or β-lactamase, leveraging the compound’s chromene core . Step 2 : In vitro assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MICs .
  • Antioxidant : DPPH radical scavenging assays with IC₅₀ calculations .
    Step 3 : Structure-activity relationship (SAR) : Modify the 4-aryl group and 3-cyano moiety to assess pharmacophore requirements .

Q. How can computational modeling enhance the design of derivatives with improved properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and topological polar surface area (TPSA > 60 Ų) for bioavailability .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Train regression models using descriptors like molar refractivity or HOMO-LUMO gaps from Gaussian calculations .

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